molecular formula C19H18Cl2O3 B13363080 Methyl 5-(3',5-dichloro-[1,1'-biphenyl]-2-yl)-2-methyl-5-oxopentanoate

Methyl 5-(3',5-dichloro-[1,1'-biphenyl]-2-yl)-2-methyl-5-oxopentanoate

Cat. No.: B13363080
M. Wt: 365.2 g/mol
InChI Key: JMBXWMKAALNTGB-UHFFFAOYSA-N
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Description

Methyl 5-(3’,5-dichloro-[1,1’-biphenyl]-2-yl)-2-methyl-5-oxopentanoate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core substituted with chlorine atoms and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3’,5-dichloro-[1,1’-biphenyl]-2-yl)-2-methyl-5-oxopentanoate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3’,5-dichloro-[1,1’-biphenyl]-2-yl)-2-methyl-5-oxopentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced biphenyl compounds, and various substituted biphenyl derivatives .

Scientific Research Applications

Methyl 5-(3’,5-dichloro-[1,1’-biphenyl]-2-yl)-2-methyl-5-oxopentanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(3’,5-dichloro-[1,1’-biphenyl]-2-yl)-2-methyl-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(3’,5-dichloro-[1,1’-biphenyl]-2-yl)-2-methyl-5-oxopentanoate is unique due to its combination of a biphenyl core, chlorine substitutions, and a methyl ester group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds .

Properties

Molecular Formula

C19H18Cl2O3

Molecular Weight

365.2 g/mol

IUPAC Name

methyl 5-[4-chloro-2-(3-chlorophenyl)phenyl]-2-methyl-5-oxopentanoate

InChI

InChI=1S/C19H18Cl2O3/c1-12(19(23)24-2)6-9-18(22)16-8-7-15(21)11-17(16)13-4-3-5-14(20)10-13/h3-5,7-8,10-12H,6,9H2,1-2H3

InChI Key

JMBXWMKAALNTGB-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)C1=C(C=C(C=C1)Cl)C2=CC(=CC=C2)Cl)C(=O)OC

Origin of Product

United States

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